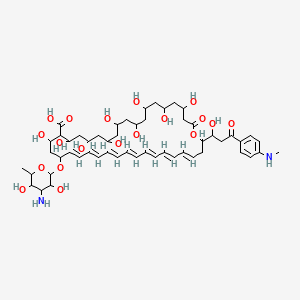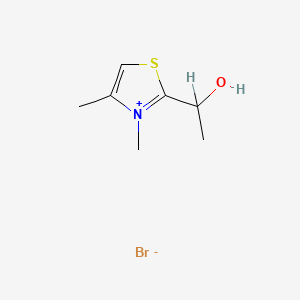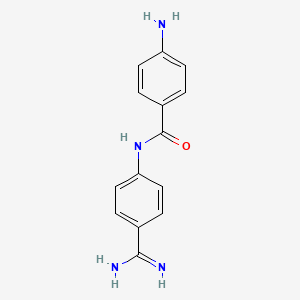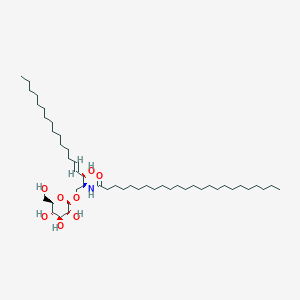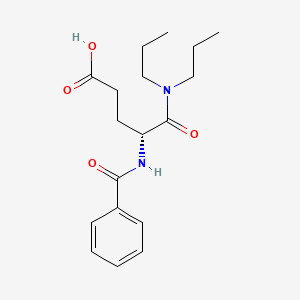
(-)-Mitorubrinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Mitorubrinic acid: is a naturally occurring compound belonging to the class of phenolic acids It is known for its unique chemical structure and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Mitorubrinic acid typically involves the use of specific fungal strains that produce this compound as a secondary metabolite. The extraction process includes culturing the fungi under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound through biotechnological methods. This includes genetic modification of fungal strains and optimization of fermentation conditions.
化学反应分析
Types of Reactions: (-)-Mitorubrinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学研究应用
Chemistry: (-)-Mitorubrinic acid is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its antimicrobial and antioxidant properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s antioxidant properties have led to research into its potential use in preventing oxidative stress-related diseases. It is also being studied for its potential anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing natural preservatives and additives due to its antimicrobial properties.
作用机制
The mechanism of action of (-)-Mitorubrinic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: By disrupting the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Gallic Acid: Known for its antioxidant and antimicrobial properties.
Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Ferulic Acid: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: (-)-Mitorubrinic acid is unique due to its specific fungal origin and its distinct chemical structure, which contributes to its diverse biological activities. Unlike other phenolic acids, it has shown a broader spectrum of antimicrobial activity and higher potency in certain biological assays.
属性
分子式 |
C21H16O9 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
(E)-3-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+ |
InChI 键 |
ZJIWQCFXEQSFGR-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O |
同义词 |
mitorubrinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



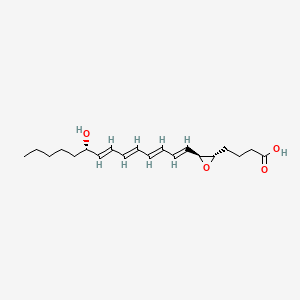
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)
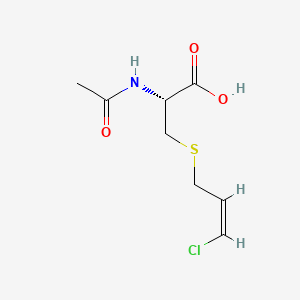
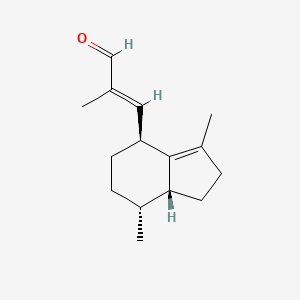
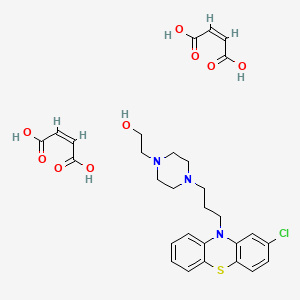
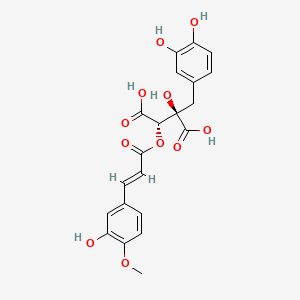
![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)
